molecular formula C26H25NO5 B12504803 N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

Cat. No.: B12504803
M. Wt: 431.5 g/mol
InChI Key: NRCFYIHAUKIDBL-DEOSSOPVSA-N
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Description

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a methoxy group attached to the phenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the Fmoc group, followed by methylation and methoxylation. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation. The methoxy and methyl groups influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and pathways .

Comparison with Similar Compounds

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1

InChI Key

NRCFYIHAUKIDBL-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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